N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-21-15-8-5-14(6-9-15)7-10-16(19)18-13-17(20)11-3-2-4-12-17/h3,5-6,8-9,11,20H,2,4,7,10,12-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMADSDTWIGSXJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2(CCCC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation of the cyclohexene ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(4-methoxyphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related propanamide derivatives, focusing on substitutions, physicochemical properties, and biological activities.
Key Comparative Observations
Substituent Impact on Bioactivity
- The 4-methoxyphenyl group is a common pharmacophore in propanamides, enhancing binding to aromatic-dependent targets (e.g., FPRs or microbial enzymes) .
- Indol-3-yl or thiazol-oxadiazole substituents (e.g., in ) improve selectivity for specific receptors or enzymes but reduce solubility due to increased hydrophobicity.
Physicochemical Properties
- Melting points vary significantly: Thiazol-oxadiazole derivatives (134–178°C) vs. fluorophenyl-indolyl analogues (219–221°C) , likely due to differences in hydrogen bonding and crystallinity.
- Higher molecular weights (e.g., 555.7 g/mol in ) correlate with reduced bioavailability but improved target affinity.
Synthetic Complexity
- Hydroxycyclohexene derivatives require stereoselective synthesis, as seen in PET tracer development , while thiazol-oxadiazole compounds use multi-step heterocycle formation .
Biological Applications FPR Agonists: Fluorophenyl-indolyl derivatives (e.g., ) show nanomolar potency, whereas the target compound’s activity remains unconfirmed but hypothesized based on structural similarity . Antimicrobials: Cephalosporin-linked propanamides (e.g., ) demonstrate efficacy against M. tuberculosis, unlike non-β-lactam analogues.
Contradictions and Limitations
- and highlight conflicting bioactivity trends: Fluorine or pyridinyl substituents enhance receptor selectivity, but methoxy groups may reduce metabolic stability .
- The antimicrobial propanamide in lacks direct comparability due to its β-lactam core, complicating structure-activity relationship (SAR) extrapolation.
Research Findings and Implications
- Neuroinflammation Imaging : The pyridinyl-indolyl propanamide in achieved successful brain uptake in PET studies, suggesting the target compound could be modified for similar applications with improved hydroxycyclohexene solubility .
- Antimicrobial Resistance : Thiazol-oxadiazole propanamides () show moderate activity but require optimization for clinical relevance .
Biological Activity
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(4-methoxyphenyl)propanamide (commonly referred to as HHMP) is a compound of considerable interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's molecular formula is with a molecular weight of 289.4 g/mol. The synthesis of HHMP typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the methoxyphenyl group through a series of reactions such as condensation and functional group modifications.
Synthetic Route Overview
- Formation of Cyclohexene Ring : This can be achieved through a Diels-Alder reaction followed by hydroxylation.
- Introduction of Methoxyphenyl Group : This is generally done via nucleophilic substitution or coupling reactions.
- Finalization : The compound is purified through crystallization or chromatography.
Anti-inflammatory Properties
Recent studies have highlighted HHMP's significant anti-inflammatory effects. In vitro experiments using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells demonstrated that HHMP effectively inhibited the production of nitric oxide (NO) and prostaglandin E2 in a dose-dependent manner. The compound also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory responses .
The anti-inflammatory activity is mediated through the inhibition of the NF-κB signaling pathway and the mitogen-activated protein kinase (MAPK) pathway, which are crucial in regulating inflammatory responses. HHMP reduced the nuclear translocation of p65, a component of NF-κB, thereby limiting its transcriptional activity .
Anticancer Potential
HHMP has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines by modulating various signaling pathways associated with cell proliferation and survival. The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent.
Case Studies
-
In Vitro Study on RAW 264.7 Cells :
- Objective : To assess the anti-inflammatory effects of HHMP.
- Findings : HHMP significantly reduced NO production and inhibited LPS-induced activation of inflammatory markers.
- : Suggests potential for use in treating inflammatory diseases.
-
Xenograft Model for Cancer Research :
- Objective : To evaluate HHMP's efficacy against tumor growth.
- Findings : Demonstrated reduced tumor size and increased apoptosis markers in treated groups.
- : Indicates promising anticancer activity worthy of further investigation.
Research Findings Summary Table
| Biological Activity | Mechanism | Model Used | Key Findings |
|---|---|---|---|
| Anti-inflammatory | Inhibition of NF-κB and MAPK pathways | RAW 264.7 cells | Reduced NO and COX-2 levels |
| Anticancer | Induction of apoptosis | Xenograft models | Decreased tumor size |
Future Directions
The ongoing research into this compound suggests several avenues for future studies:
- Clinical Trials : Investigating safety and efficacy in humans for inflammatory conditions and cancer therapy.
- Mechanistic Studies : Further elucidating the molecular pathways affected by HHMP to identify additional therapeutic targets.
- Formulation Development : Exploring drug delivery systems to enhance bioavailability and therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
